Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride
Overview
Description
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2S and a molecular weight of 221.71 g/mol . This compound is characterized by the presence of a thiophene ring, an amino group, and a methyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with methylamine and subsequent esterification. The reaction conditions often include the use of a suitable solvent such as methanol or ethanol and a catalyst like hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like alkyl halides, solvents such as dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can modulate biological pathways, resulting in therapeutic effects such as anti-inflammatory and analgesic activities .
Comparison with Similar Compounds
- Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
- Methyl 3-oxo-3-(thiophen-2-yl)propanoate
Comparison: Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
methyl 2-amino-3-thiophen-2-ylpropanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)5-6-3-2-4-12-6;/h2-4,7H,5,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTSVOSIVDVLQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CS1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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